5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethylsulfanyl, and thiadiazolyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe thiadiazolyl group is usually introduced via cyclization reactions involving thiosemicarbazide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with amines results in the formation of amino derivatives .
Scientific Research Applications
5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-ETHYLSULFANYL-BENZOTHIAZOLE
- 5-CHLORO-2- [2- (DIMETHYLAMINO)ETHYLSULFANYL]PYRIMIDINE-4-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H16ClN5OS3 |
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Molecular Weight |
438.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS3/c1-3-25-15-19-8-12(18)13(20-15)14(24)21-16-22-23-17(27-16)26-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,22,24) |
InChI Key |
DJZIADBNYFRCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
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